molecular formula C12H12ClNO3 B1604151 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 75810-52-5

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1604151
CAS RN: 75810-52-5
M. Wt: 253.68 g/mol
InChI Key: RUANRJGGZNVVBZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as 4-CPMA, is an organic compound with a wide range of applications in scientific research. It is classified as an amide, a type of organic compound that consists of a carbonyl group linked to an amino group. 4-CPMA is a white crystalline solid with a molecular weight of 248.8 g/mol and a melting point of 128-130°C. Its chemical formula is C11H11ClNO3.

Scientific Research Applications

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including in the fields of pharmacology, biochemistry, and molecular biology. It has been used as a tool to study the effects of neurotransmitters on the central nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of various drugs.

Mechanism Of Action

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid acts as a competitive inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. By blocking the action of MAO enzymes, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to an antidepressant effect. It has also been shown to increase the levels of norepinephrine and epinephrine, leading to an increase in alertness, energy, and focus. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been found to reduce anxiety and improve mood.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a competitive inhibitor of MAO enzymes. This allows researchers to study the effects of various drugs on the central nervous system. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is relatively easy to synthesize and has a relatively low cost.
However, there are some limitations to using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments. For example, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is not very stable and can degrade over time. Additionally, it is not always possible to obtain consistent results with 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid due to its variable potency.

Future Directions

In the future, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the cardiovascular system. Additionally, it could be used to investigate the biochemical and physiological effects of various drugs. It could also be used to study the effects of various drugs on the immune system, as well as to investigate the mechanisms of action of various drugs. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the development of cancer and other diseases. Finally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the metabolism and absorption of other drugs.

properties

IUPAC Name

2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANRJGGZNVVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633244
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

75810-52-5
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75810-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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